

Protocol for Co-immunoprecipitation of Fascin and its Binding Partners

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Compound of Interest

Compound Name: *fascin*

Cat. No.: B1174746

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the co-immunoprecipitation (Co-IP) of **fascin**, an actin-bundling protein, and its interacting partners. **Fascin** is a key regulator of cell motility, invasion, and adhesion, making the study of its protein-protein interactions crucial for understanding various physiological and pathological processes, including cancer metastasis. [1][2][3] This protocol is designed to be a starting point for researchers and can be optimized for specific cell types and binding partners.

Introduction to Fascin and its Interactions

Fascin is an actin-binding protein that plays a critical role in forming and stabilizing actin bundles within cellular structures like filopodia, invadopodia, and stress fibers.[1][3][4] Beyond its canonical role in actin bundling, **fascin** is involved in non-canonical functions through its interaction with a variety of proteins. These interactions modulate signaling pathways that control cell migration, adhesion dynamics, and mechanotransduction.[1][3][4]

Known **Fascin** Binding Partners Include:

- Actin: The primary binding partner, forming the basis of **fascin**'s function in cytoskeletal organization.
- Nesprin-2: A nuclear envelope protein that connects the nucleus to the actin cytoskeleton. The interaction with **fascin** is direct and F-actin-independent.[5]

- Protein Kinase C (PKC): Phosphorylation of **fascin** by PKC regulates its actin-bundling activity.[3][6]
- Microtubules: **Fascin** can directly interact with microtubules, a role independent of its actin-bundling function, which impacts focal adhesion dynamics.[1][7]
- FAK (Focal Adhesion Kinase) and Src: **Fascin** is involved in a complex with FAK and Src, which is promoted by dynamic microtubules and regulates focal adhesion disassembly.[1][7]
- Rab35: This small GTPase recruits **fascin** to regulate the assembly of actin filaments during filopodia formation.[8]
- AIMP1 and LTA4H: Identified as binding partners in laryngeal squamous cell carcinoma, potentially promoting cancer progression.[9]

Experimental Protocol: Co-immunoprecipitation of Fascin

This protocol outlines the steps for immunoprecipitating endogenous **fascin** from cell lysates to identify its binding partners.

I. Reagent and Buffer Preparation

| Reagent/Buffer | Composition | Storage |
|---|---|------------------|
| PBS (Phosphate-Buffered Saline) | 137 mM NaCl, 2.7 mM KCl, 10 mM Na ₂ HPO ₄ , 1.8 mM KH ₂ PO ₄ , pH 7.4 | Room Temperature |
| Cell Lysis Buffer (Non-denaturing) | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 | 4°C |
| Protease and Phosphatase Inhibitor Cocktail | Commercially available cocktails (e.g., from Roche, Sigma-Aldrich) | -20°C |
| Wash Buffer | Cell Lysis Buffer without protease and phosphatase inhibitors | 4°C |
| Elution Buffer (Denaturing) | 2X Laemmli Sample Buffer (4% SDS, 20% glycerol, 120 mM Tris-HCl pH 6.8, 0.02% bromophenol blue, 10% β-mercaptoethanol) | Room Temperature |
| Elution Buffer (Non-denaturing) | 0.1 M Glycine-HCl, pH 2.5-3.0 | 4°C |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | 4°C |
| Antibodies | Anti-Fascin antibody (for IP), Normal IgG (isotype control), antibodies against potential binding partners (for Western blot) | 4°C or -20°C |
| Protein A/G Beads | Agarose or magnetic beads | 4°C |

II. Experimental Procedure

A. Cell Lysate Preparation

- Culture cells to 80-90% confluence.

- Wash cells twice with ice-cold PBS.
- Add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors to the cells (e.g., 1 mL per 10 cm dish).
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).

B. Pre-clearing the Lysate (Optional but Recommended)

- To a sufficient volume of lysate (e.g., 1 mg of total protein), add 20-30 µL of Protein A/G bead slurry.
- Incubate on a rotator for 1 hour at 4°C.
- Centrifuge at 1,000 x g for 1 minute at 4°C.
- Carefully transfer the supernatant to a new pre-chilled tube, avoiding the bead pellet.

C. Immunoprecipitation

- To the pre-cleared lysate, add 2-5 µg of the anti-**Fascin** antibody. For the negative control, add the same amount of normal IgG isotype control antibody to a separate tube of lysate.
- Incubate on a rotator for 2-4 hours or overnight at 4°C.
- Add 30-50 µL of Protein A/G bead slurry to each tube.
- Incubate on a rotator for 1-2 hours at 4°C.

D. Washing

- Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
- Carefully remove and discard the supernatant.
- Resuspend the beads in 1 mL of ice-cold Wash Buffer.
- Repeat the centrifugation and resuspension steps for a total of 3-5 washes.

E. Elution

- For Denaturing Elution (for Western Blotting):
 - After the final wash, remove all supernatant.
 - Resuspend the beads in 30-50 µL of 2X Laemmli Sample Buffer.
 - Boil the samples at 95-100°C for 5-10 minutes.
 - Centrifuge to pellet the beads and collect the supernatant for SDS-PAGE.
- For Non-denaturing Elution (for functional assays):
 - After the final wash, remove all supernatant.
 - Resuspend the beads in 50-100 µL of 0.1 M Glycine-HCl, pH 2.5-3.0.
 - Incubate for 5-10 minutes at room temperature with gentle agitation.
 - Centrifuge to pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of Neutralization Buffer.

F. Analysis

- Separate the eluted proteins by SDS-PAGE.
- Transfer the proteins to a PVDF or nitrocellulose membrane.
- Perform Western blotting using antibodies against **fascin** (to confirm successful immunoprecipitation) and potential binding partners.

Data Presentation

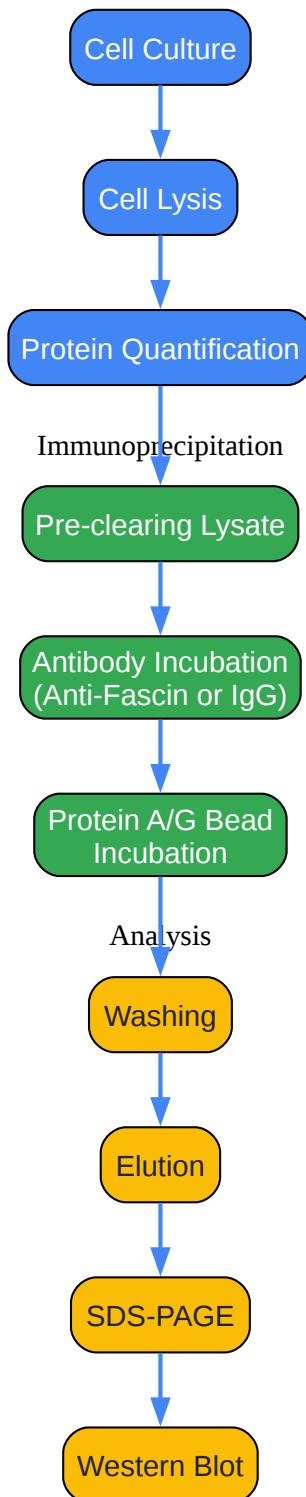
Table 1: Quantitative Parameters for Co-immunoprecipitation

| Parameter | Recommended Range | Notes |
|---------------------------------------|-----------------------|--|
| Starting Protein Amount | 0.5 - 2.0 mg | Dependent on protein expression level. |
| IP Antibody Amount | 1 - 5 µg | Titration may be necessary for optimal results. |
| Protein A/G Bead Slurry | 20 - 50 µL | Varies by manufacturer; refer to product datasheet. |
| Incubation Time (Antibody) | 2 hours - overnight | Overnight incubation may increase yield but also background. |
| Incubation Time (Beads) | 1 - 2 hours | |
| Wash Buffer Volume | 1 mL per wash | |
| Number of Washes | 3 - 5 times | Increasing washes can reduce background but may disrupt weak interactions. |
| Elution Buffer Volume | 20 - 100 µL | Use the smallest volume possible for a concentrated eluate. |
| Centrifugation (Lysate Clarification) | 14,000 x g for 15 min | Ensures removal of insoluble material. |
| Centrifugation (Bead Pelleting) | 1,000 x g for 1 min | Gentle centrifugation to avoid damaging beads. |

Visualizations

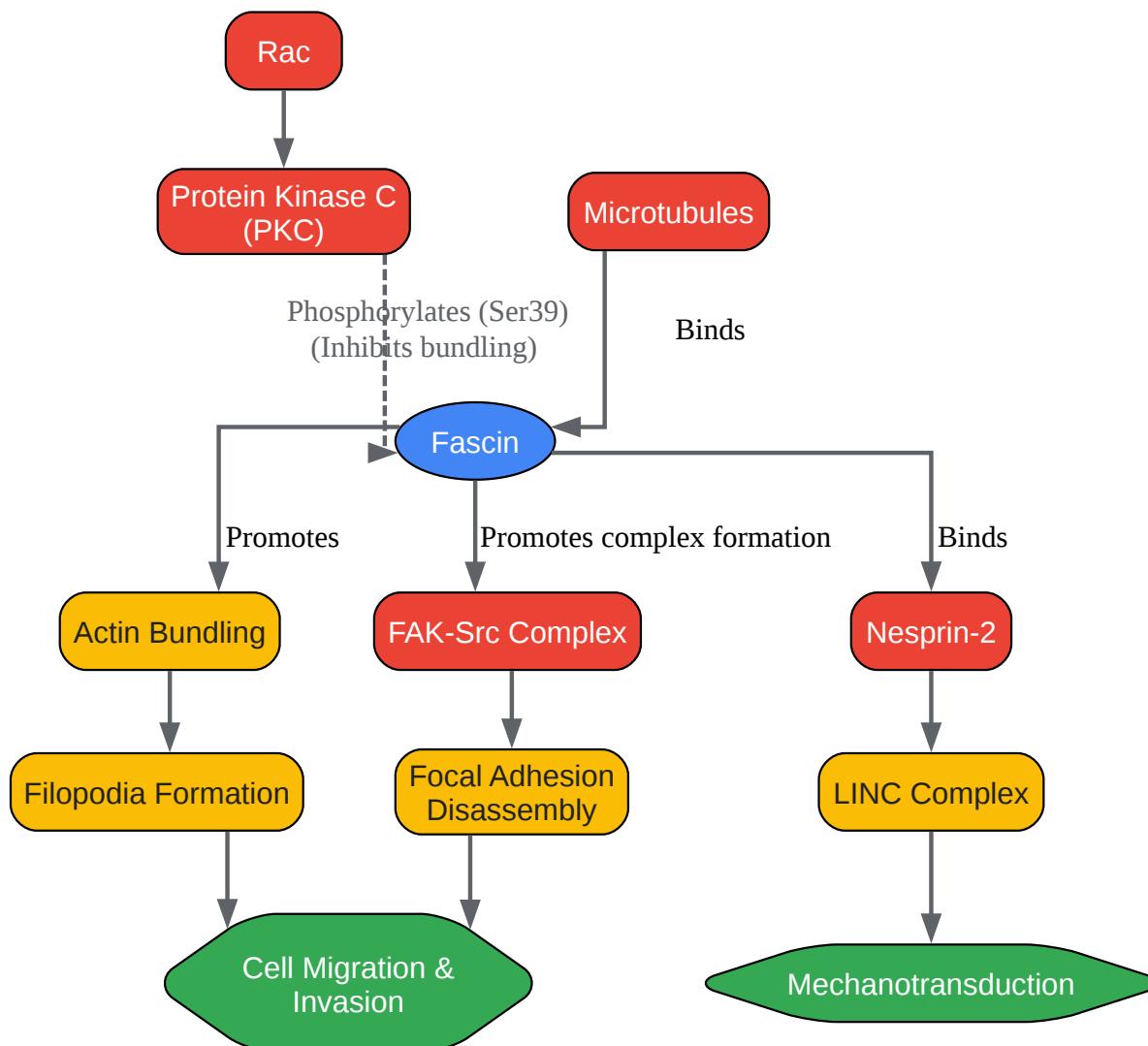
Experimental Workflow

Sample Preparation

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Caption: Workflow for the co-immunoprecipitation of **fascin** and its binding partners.

Fascin Signaling in Cell Migration



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